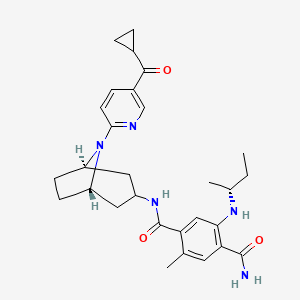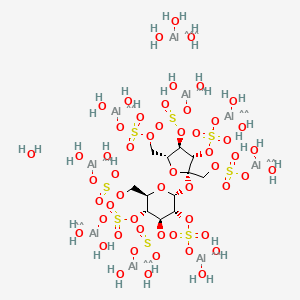
Sucralfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucralfate is a medication primarily used to treat and prevent ulcers in the gastrointestinal tract. It is a complex of sucrose sulfate and aluminum hydroxide. This compound works by forming a protective barrier on the ulcer site, shielding it from stomach acid and allowing it to heal. It is commonly used for conditions such as duodenal ulcers, gastroesophageal reflux disease (GERD), and stress ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucralfate is synthesized by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine. This reaction produces sodium sucrose sulfate, which is then reacted with basic polyaluminum chloride to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced by first preparing sodium sucrose sulfate through the reaction of sucrose with sulfur trioxide in pyridine. The resulting sodium sucrose sulfate is then reacted with basic polyaluminum chloride to form this compound. This method ensures the stability of the sulfate moieties and prevents hydrolysis during storage .
Chemical Reactions Analysis
Types of Reactions: Sucralfate primarily undergoes complexation reactions due to its structure. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as sulfur trioxide, chlorosulfonic acid, and pyridine. The reaction conditions include maintaining an acidic environment to facilitate the formation of sodium sucrose sulfate .
Major Products Formed: The major product formed from the synthesis of this compound is the this compound complex itself, which is a combination of sodium sucrose sulfate and basic polyaluminum chloride .
Scientific Research Applications
Sucralfate has a wide range of applications in scientific research, particularly in the fields of medicine and biology. It is used to study the mechanisms of ulcer formation and healing, as well as the protective effects of various compounds on the gastrointestinal tract. This compound is also used in research on drug delivery systems due to its ability to form a protective barrier .
Mechanism of Action
Sucralfate exerts its effects by forming a viscous, adhesive barrier on the surface of ulcers. This barrier protects the ulcer from stomach acid, bile salts, and pepsin, allowing it to heal. This compound also stimulates the production of prostaglandins and bicarbonate, which further protect the gastrointestinal mucosa .
Comparison with Similar Compounds
Similar Compounds:
- Omeprazole
- Pantoprazole
Comparison: Sucralfate is unique in its mechanism of action compared to other compounds like omeprazole and pantoprazole, which are proton pump inhibitors that reduce stomach acid production. Unlike these compounds, this compound does not affect acid secretion but instead forms a protective barrier on the ulcer site .
properties
Molecular Formula |
C12H54Al9O55S8 |
|---|---|
Molecular Weight |
1577.9 g/mol |
InChI |
InChI=1S/C12H22O35S8.9Al.20H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;;20*1H2/q;;8*+1;;;;;;;;;;;;;;;;;;;;/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1............................./s1 |
InChI Key |
YZPQNHUVIVIUCT-JTJNLBSYSA-F |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10761611.png)
![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10761612.png)

![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761651.png)
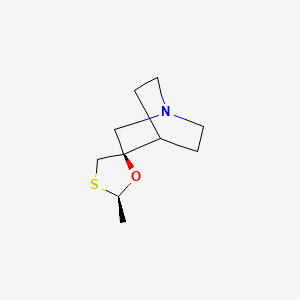
![(R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol](/img/structure/B10761670.png)
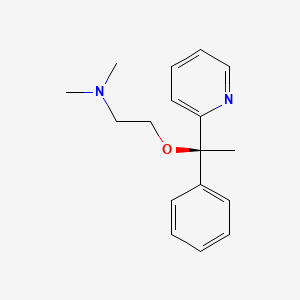

![(2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane]](/img/structure/B10761718.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19E)-26-[(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10761731.png)
![5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B10761741.png)
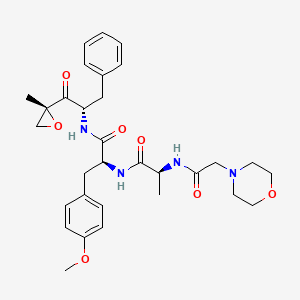
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B10761755.png)
